molecular formula C19H15ClN2O6S B2721876 N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-3-nitrobenzamide CAS No. 896329-65-0

N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-3-nitrobenzamide

Cat. No.: B2721876
CAS No.: 896329-65-0
M. Wt: 434.85
InChI Key: BCAADLVVVJCDHF-UHFFFAOYSA-N
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Description

N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-3-nitrobenzamide is a synthetic chemical compound of significant interest in pharmaceutical and biochemical research. This molecule features a 3-nitrobenzamide group linked to a complex structure incorporating both a 4-chlorobenzenesulfonyl moiety and a furan-2-yl ring. The integration of these pharmacophores suggests potential for diverse biological activity. Compounds with similar structural motifs, such as chlorobenzenesulfonyl and nitrobenzamide groups, have been investigated for their properties as soluble guanylyl cyclase (sGC) activators, which are relevant in cardiovascular research for conditions like angina pectoris, heart failure, and hypertension . Furthermore, diaryl sulfonamide derivatives have been identified as possessing anti-tumor properties against a broad spectrum of human tumor xenografts, indicating the research value of this compound class in oncology . The presence of the furan heterocycle, a common feature in bioactive molecules, further enhances its utility as a versatile intermediate in medicinal chemistry for the development of new therapeutic agents. The structural architecture of related molecules often leads to a twisted conformation between aromatic rings, which can be crucial for molecular recognition and binding to biological targets . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can employ this compound in various applications, including but not limited to, in vitro assay development, structure-activity relationship (SAR) studies, and as a building block in organic synthesis.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O6S/c20-14-6-8-16(9-7-14)29(26,27)18(17-5-2-10-28-17)12-21-19(23)13-3-1-4-15(11-13)22(24)25/h1-11,18H,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCAADLVVVJCDHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-3-nitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the 4-chlorophenylsulfonyl derivative, followed by the introduction of the furan ring and the nitrobenzamide group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can result in various substituted benzamides.

Scientific Research Applications

N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Structural Features and Variations

The compound’s uniqueness lies in its combination of sulfonyl, furan, and nitrobenzamide groups. Below is a comparative analysis with structurally related molecules from the evidence:

Compound Core Functional Groups Key Differences Potential Implications
Target Compound 4-Cl-benzensulfonyl, furan-2-yl, 3-nitrobenzamide Enhanced stability (sulfonyl) and electron-withdrawing effects (nitro) .
N-{2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulphan-yl]ethyl}-2-nitroacetamide (, Entry 7) Nitroacetamide, dimethylamino-furan, sulfanyl Nitro on acetamide (vs. benzamide); sulfanyl (vs. sulfonyl) Reduced electrophilicity; potential metabolic instability .
Ranitidine-related compound B (, Entry 9) Nitroethenediamine, dimethylamino-furan, sulfanyl Nitro in ethenediamine backbone (vs. benzamide); flexible linker Possible H₂ antagonism; altered receptor binding .
N-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)-4-(4-((dibenzylamino)methyl)-1H-1,2,3-triazol-1-yl)benzamide () Triazole, benzamide, amino-oxoethyl Triazole substituent (vs. furan); absence of sulfonyl/nitro Enhanced π-π stacking; divergent bioactivity (e.g., kinase inhibition) .

Biological Activity

N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-3-nitrobenzamide is a compound that falls under the category of sulfonamide derivatives, known for their diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a sulfonamide group, a furan ring, and a nitrobenzamide moiety. The presence of the chlorobenzene sulfonyl group is particularly significant as it enhances the compound's electronic properties, potentially affecting its reactivity and biological interactions.

Property Value
Molecular FormulaC₁₅H₁₃ClN₂O₄S
Molecular Weight364.79 g/mol
Melting PointNot extensively documented
SolubilityVariable depending on solvent

The biological activity of sulfonamides, including this compound, is primarily attributed to their ability to inhibit specific enzymes involved in critical biochemical pathways. For instance, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme crucial for folate biosynthesis in bacteria. This inhibition leads to antibacterial effects by disrupting bacterial growth and proliferation .

The furan moiety in the compound may enhance its interaction with biological targets due to its electron-rich nature, facilitating binding to active sites of enzymes or receptors.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. The inhibition of folate synthesis is a key mechanism through which these compounds exert their antibacterial effects. In vitro studies have demonstrated effective inhibition against various bacterial strains, supporting their potential as therapeutic agents .

Antidiabetic Potential

Recent studies have explored the antidiabetic properties of related benzamide derivatives. The structure-activity relationship (SAR) analysis revealed that modifications on the phenyl ring can significantly enhance inhibitory activity against enzymes like α-glucosidase and α-amylase, which are critical in carbohydrate metabolism . The incorporation of electron-donating and electron-withdrawing groups has been shown to optimize the inhibitory potential of these compounds.

Other Biological Activities

In addition to antibacterial and antidiabetic effects, sulfonamide derivatives have demonstrated a range of other biological activities, including:

  • Anti-inflammatory : Inhibition of inflammatory pathways.
  • Anticancer : Induction of apoptosis in cancer cells.
  • Antioxidant : Scavenging free radicals and reducing oxidative stress .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural features to this compound exhibited significant growth inhibition at low concentrations.
  • Antidiabetic Activity : A series of synthesized benzamide derivatives were tested for their ability to inhibit α-glucosidase and α-amylase. The most active compound showed an IC50 value significantly lower than standard drugs used for diabetes management, indicating strong potential for further development .

Q & A

Q. What are the optimal synthetic routes for N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-3-nitrobenzamide?

The synthesis typically involves multi-step reactions: (1) formation of the 4-chlorobenzenesulfonyl intermediate via sulfonylation, (2) coupling with a furan-containing ethylamine derivative, and (3) amidation with 3-nitrobenzoyl chloride. Key conditions include inert atmosphere (N₂/Ar) for sulfonylation, controlled temperatures (0–5°C for amidation), and purification via column chromatography. Intermediate stability is critical, as reactive groups (e.g., nitro) may require protection .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H/13C NMR : Resolves aromatic protons (δ 7.2–8.5 ppm for nitrobenzamide), sulfonamide protons (δ 3.1–3.5 ppm), and furan ring protons (δ 6.2–7.4 ppm).
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ ion).
  • IR Spectroscopy : Identifies sulfonyl S=O (~1350 cm⁻¹), amide C=O (~1650 cm⁻¹), and nitro NO₂ (~1520 cm⁻¹) stretches .

Q. How can purity and stability be assessed during synthesis?

Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to monitor impurities. Stability studies under varying pH (2–9) and temperatures (25–60°C) reveal degradation pathways (e.g., hydrolysis of sulfonamide or nitro reduction). USP standards for related sulfonamides suggest thresholds for impurity acceptance (<0.1% for major byproducts) .

Advanced Research Questions

Q. How do electronic and steric effects influence the reactivity of the sulfonamide and nitro groups?

The electron-withdrawing nitro group reduces nucleophilicity at the benzamide moiety, while the 4-chlorobenzenesulfonyl group introduces steric hindrance, affecting regioselectivity in substitution reactions. Computational DFT studies (e.g., Gaussian 09) can map electrostatic potentials to predict reactive sites .

Q. What strategies resolve discrepancies in biological activity data across studies?

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds.
  • Purity Verification : Impurities >95% via HPLC, as contaminants (e.g., dechlorinated byproducts) may skew results.
  • Dose-Response Curves : Compare IC₅₀ values across multiple replicates to identify outliers .

Q. What in silico methods predict target interactions for this compound?

  • Molecular Docking (AutoDock Vina) : Simulate binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase IX).
  • Molecular Dynamics (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories.
  • QSAR Models : Corrogate substituent effects (e.g., nitro vs. cyano) on inhibitory potency .

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Substituent Variation : Replace 4-chloro with 4-fluoro (electron-withdrawing) or 4-methoxy (electron-donating) on the benzenesulfonyl group.
  • Bioassays : Test derivatives against enzyme targets (e.g., tyrosine kinases) to identify critical pharmacophores.
  • Data Analysis : Use clustering algorithms (e.g., PCA) to correlate structural features with activity .

Q. What methodologies address solubility challenges in biological assays?

  • Co-Solvents : Use DMSO (<1% v/v) or cyclodextrin inclusion complexes.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to enhance aqueous solubility.
  • Nanoformulation : Encapsulate in liposomes (size: 100–200 nm) for controlled release .

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